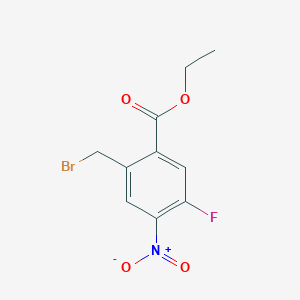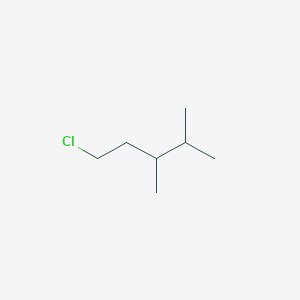
3-(Propane-2-sulfonyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propane-2-sulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C₉H₁₉NO₂S and a molecular weight of 205.32 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-(Propane-2-sulfonyl)cyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with propane-2-sulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(Propane-2-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Wissenschaftliche Forschungsanwendungen
3-(Propane-2-sulfonyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Propane-2-sulfonyl)cyclohexan-1-amine include other sulfonyl derivatives of cyclohexane and related amines. These compounds share similar chemical properties but may differ in their biological activities and applications. The unique structure of this compound, particularly the presence of the propane-2-sulfonyl group, distinguishes it from other related compounds .
Eigenschaften
Molekularformel |
C9H19NO2S |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
3-propan-2-ylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h7-9H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
AWIJEMWVCXSJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1CCCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


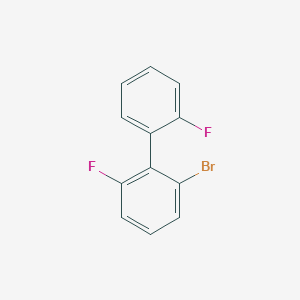
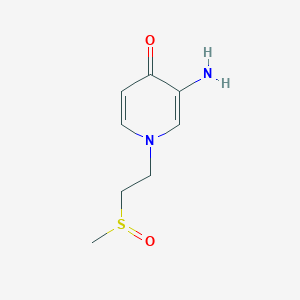
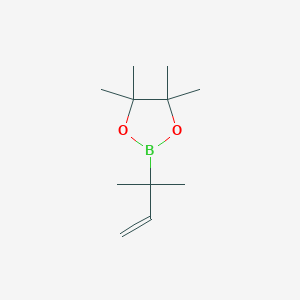
![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)

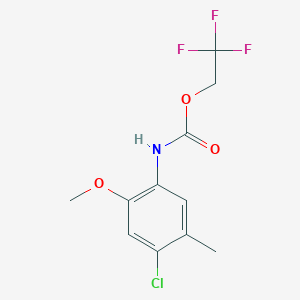
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
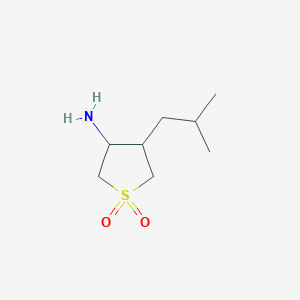
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)

